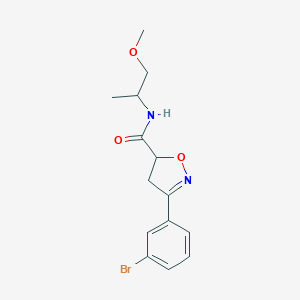

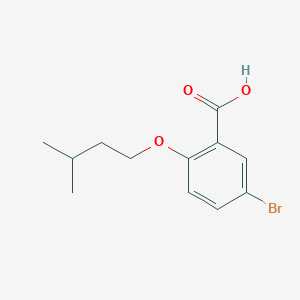

![molecular formula C21H22N4O6S B469502 N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide CAS No. 875183-96-3](/img/structure/B469502.png)

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide” is a chemical compound with a complex structure . It is related to a class of compounds known as sulfonamides .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a pyrimidinyl group, a sulfonyl group, and a phenoxypropanamide group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as sulfadimethoxine are known to inhibit bacterial synthesis of folic acid

Mode of Action

The compound has been shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that the compound may interact with its targets to modulate immune responses, particularly those involving oxidative stress.

Biochemical Pathways

The compound’s ability to inhibit zymosan-induced oxidative bursts suggests that it may impact pathways related to immune response and inflammation .

Result of Action

The compound has demonstrated anti-inflammatory efficacy in vitro . It significantly downregulated the mRNA expression of inflammatory markers TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation in Balb/c mice. It also upregulated the expression of the anti-inflammatory cytokine IL-10 .

Propiedades

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S/c1-14(31-16-7-5-4-6-8-16)20(26)22-15-9-11-17(12-10-15)32(27,28)25-18-13-19(29-2)24-21(23-18)30-3/h4-14H,1-3H3,(H,22,26)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKYTHERLIVGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

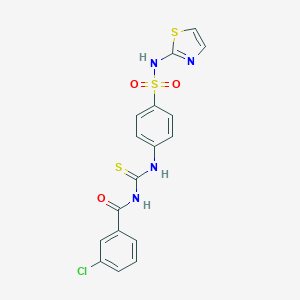

![N-[3-(4-morpholinyl)propyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B469434.png)

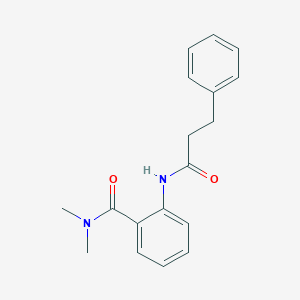

![8-[(5-Phenyl-3-isoxazolyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B469444.png)

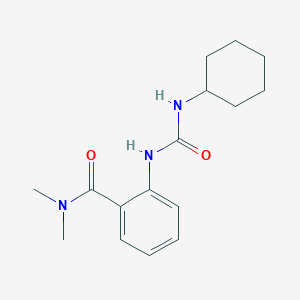

![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B469596.png)

![1-[3-(Trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B469613.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-naphthamide](/img/structure/B469644.png)

![5-({4-[(2-hydroxyethyl)sulfonyl]anilino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469658.png)

![4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B469660.png)

![5-[(2-hydroxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469661.png)

![N,N-diethyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B469663.png)